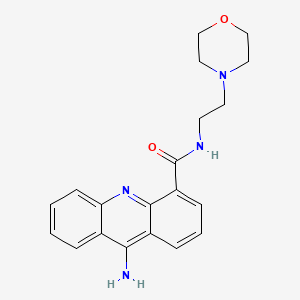
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide is a compound known for its significant antitumor activity. This compound interacts with DNA through intercalative binding, making it a valuable molecule in cancer research .
Méthodes De Préparation
The synthesis of 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide involves several steps. The primary synthetic route includes the reaction of acridine derivatives with morpholine and other reagents under specific conditions. Detailed reaction conditions and industrial production methods are often proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used in studies involving DNA interactions and molecular binding.
Biology: The compound is valuable in understanding cellular processes and genetic material interactions.
Medicine: Its antitumor properties make it a candidate for cancer treatment research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects through intercalative binding with DNA. This binding disrupts the normal function of the DNA molecule, leading to antitumor activity. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide include other acridine derivatives. These compounds also exhibit DNA binding properties but may differ in their specific interactions and effectiveness. The uniqueness of this compound lies in its specific molecular structure, which allows for more effective intercalation and antitumor activity .
Propriétés
Numéro CAS |
91549-84-7 |
|---|---|
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
9-amino-N-(2-morpholin-4-ylethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c21-18-14-4-1-2-7-17(14)23-19-15(18)5-3-6-16(19)20(25)22-8-9-24-10-12-26-13-11-24/h1-7H,8-13H2,(H2,21,23)(H,22,25) |
Clé InChI |
CUJXCTHCYRNLIF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
SMILES canonique |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
Key on ui other cas no. |
91549-84-7 |
Synonymes |
9-AMEAC cpd 9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















